molecular formula C6H10F3NO2 B12828766 Methyl (R)-2-amino-5,5,5-trifluoropentanoate

Methyl (R)-2-amino-5,5,5-trifluoropentanoate

Cat. No.: B12828766
M. Wt: 185.14 g/mol
InChI Key: CMWYIMBSENOBCJ-SCSAIBSYSA-N
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Description

Methyl ®-2-amino-5,5,5-trifluoropentanoate is a synthetic organic compound with a unique structure that includes an amino group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-amino-5,5,5-trifluoropentanoate typically involves the use of Grignard reagents or other organometallic compounds. One common method is the reaction of a suitable ester with a trifluoromethylated amine under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran to prevent hydrolysis and other side reactions .

Industrial Production Methods

Industrial production of Methyl ®-2-amino-5,5,5-trifluoropentanoate may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the risk of contamination and side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-5,5,5-trifluoropentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl ®-2-amino-5,5,5-trifluoropentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-5,5,5-trifluoropentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The amino group may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4,4,4-trifluorobutanoate
  • Methyl 2-amino-3,3,3-trifluoropropanoate
  • Ethyl 2-amino-5,5,5-trifluoropentanoate

Uniqueness

Methyl ®-2-amino-5,5,5-trifluoropentanoate is unique due to its specific combination of functional groups and stereochemistry. The presence of the trifluoromethyl group imparts distinct electronic properties, making it a valuable compound for various applications .

Biological Activity

Methyl (R)-2-amino-5,5,5-trifluoropentanoate is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of three fluorine atoms on a pentanoic acid backbone, which significantly influences its physicochemical properties and biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C6_6H8_8F3_3N O2_2
  • Molecular Weight : Approximately 201.17 g/mol
  • Structural Features :
    • Central pentanoic acid skeleton
    • Amino group at the second carbon
    • Methyl ester at the terminal position
    • Trifluoromethyl group enhancing lipophilicity and metabolic stability

The trifluoromethyl group in this compound is crucial for its biological activity as it enhances binding affinity to various receptors and enzymes compared to non-fluorinated analogs.

The mechanism of action of this compound involves interactions with biological targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability. This compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound can selectively inhibit certain enzymes involved in metabolic pathways. The enhanced binding affinity attributed to the trifluoromethyl group allows for effective interaction with these enzymes.
  • Protein Folding and Stability : The compound may influence protein folding and stability, making it a candidate for drug design and development in therapeutic contexts.
  • Bioisosteric Properties : this compound acts as a bioisostere for natural amino acids, potentially mimicking their functions while imparting unique properties due to fluorination .

Case Studies

  • Interaction Studies : Research has demonstrated that fluorinated compounds like this compound often exhibit altered pharmacokinetics and pharmacodynamics due to their unique electronic properties. Studies have shown that this compound binds selectively to specific targets, enhancing its potential as a therapeutic agent.
  • Synthesis and Application : Various synthetic methods have been developed for producing this compound. These include dynamic kinetic resolution techniques that yield high purity and selectivity. The operational convenience of these methods supports the widespread application of this compound in research settings .

Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionSelectively inhibits specific metabolic enzymes
Protein StabilityInfluences protein folding and stability
Bioisosteric PropertiesMimics natural amino acids with unique fluorinated traits

Properties

Molecular Formula

C6H10F3NO2

Molecular Weight

185.14 g/mol

IUPAC Name

methyl (2R)-2-amino-5,5,5-trifluoropentanoate

InChI

InChI=1S/C6H10F3NO2/c1-12-5(11)4(10)2-3-6(7,8)9/h4H,2-3,10H2,1H3/t4-/m1/s1

InChI Key

CMWYIMBSENOBCJ-SCSAIBSYSA-N

Isomeric SMILES

COC(=O)[C@@H](CCC(F)(F)F)N

Canonical SMILES

COC(=O)C(CCC(F)(F)F)N

Origin of Product

United States

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